
4-(4-Chloro-2-methoxyphenyl)-4-fluoropiperidinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-chloro-2-methoxyphenyl group and a fluorine atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride typically involves multiple steps:
Formation of the 4-chloro-2-methoxyphenyl intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 4-chloro-2-methoxyphenol.
Nucleophilic substitution reaction: The 4-chloro-2-methoxyphenyl intermediate undergoes a nucleophilic substitution reaction with piperidine to form 4-(4-chloro-2-methoxyphenyl)piperidine.
Hydrochloride salt formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-chloro-2-methoxyphenylpiperidine: Lacks the fluorine atom, which may affect its chemical and biological properties.
4-fluoropiperidine: Lacks the 4-chloro-2-methoxyphenyl group, resulting in different reactivity and applications.
4-chloro-2-methoxyphenylhydrazine: Contains a hydrazine group instead of a piperidine ring, leading to different chemical behavior.
Uniqueness
4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine hydrochloride is unique due to the combination of its structural features, including the 4-chloro-2-methoxyphenyl group, the fluorine atom, and the piperidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H16Cl2FNO |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
4-(4-chloro-2-methoxyphenyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C12H15ClFNO.ClH/c1-16-11-8-9(13)2-3-10(11)12(14)4-6-15-7-5-12;/h2-3,8,15H,4-7H2,1H3;1H |
InChIキー |
DFPZIEIUHLUMSP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)C2(CCNCC2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


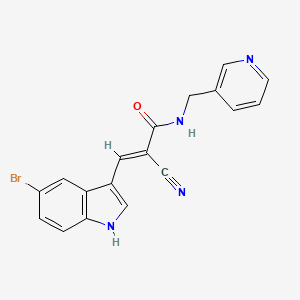
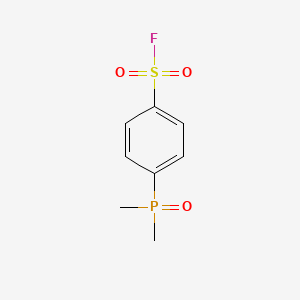
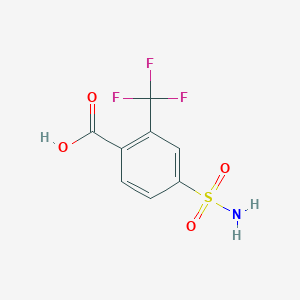
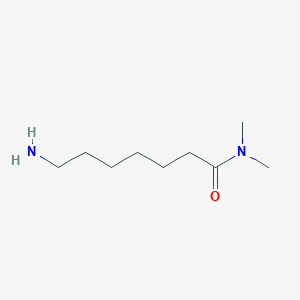
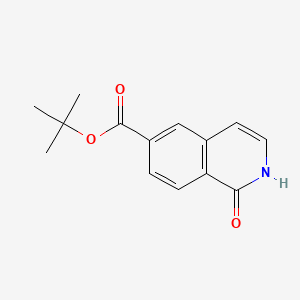

![2-[(4-Methylpent-3-en-1-yl)sulfanyl]ethan-1-amine](/img/structure/B13562480.png)
![[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B13562485.png)
![1-{5,6-diamino-9-cyano-3-cyclopentyl-2-oxo-1H,2H,3H-pyrrolo[2,3-c]2,7-naphthyridin-8-yl}piperidine-3-carboxylic acid](/img/structure/B13562488.png)
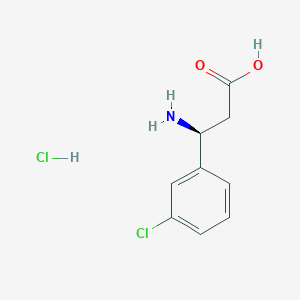
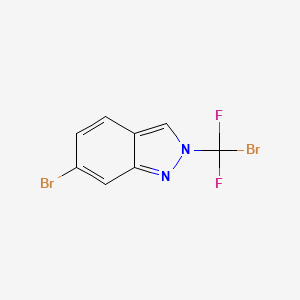
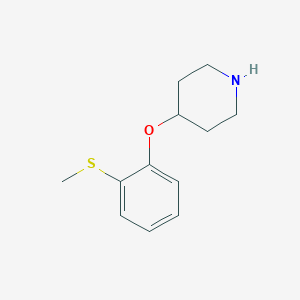
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride](/img/structure/B13562528.png)
![6,6-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13562531.png)
